1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
Description
1-(4-Chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a synthetic small molecule featuring a 4-chlorophenyl group linked to a methanesulfonamide moiety, which is further connected to a 2-oxoindolin-5-yl scaffold.
- 4-Chlorophenyl group: A hydrophobic aromatic ring often associated with enhanced binding affinity to biological targets.
- Methanesulfonamide: A polar group capable of hydrogen bonding, commonly found in kinase inhibitors and anti-inflammatory agents.
- 2-Oxoindolin: A heterocyclic scaffold prevalent in bioactive molecules, including kinase inhibitors (e.g., sunitinib) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVDEBIDFLGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indolinone core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides exert their effects by inhibiting enzymes or interfering with metabolic pathways. The compound might interact with specific proteins or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional similarities and differences:
Key Research Findings
Enzyme Inhibition Potential
- SC560 vs. Target Compound : SC560’s 4-chlorophenyl and pyrazole groups confer COX-1 selectivity (IC50 = 9 nM), while the target’s oxoindolin and methanesulfonamide may favor interactions with kinases or other enzymes .
- NS398: The methanesulfonamide group in NS398 is critical for COX-2 inhibition (IC50 = 1.77 μM). The target compound’s sulfonamide could similarly enhance solubility or target engagement, but its oxoindolin scaffold may redirect selectivity toward non-COX targets .
Receptor Binding Profiles
- SR141716A : This CB1 inverse agonist shares a 4-chlorophenyl group with the target compound. However, SR141716A’s dichlorophenyl and piperidine groups are absent in the target, suggesting divergent receptor affinities .
Pharmacokinetic and Physicochemical Considerations
- Oxoindolin Scaffold : Compared to SC560’s pyrazole or SR141716A’s dichlorophenyl, the oxoindolin may confer rigidity, affecting membrane permeability or metabolic stability .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm sulfonamide (-SO2NH-) protons (δ 7.8–8.2 ppm) and aromatic protons from the chlorophenyl/oxindole moieties. Carbon signals for the sulfonyl group appear at ~45–50 ppm .
- IR Spectroscopy : Validate sulfonyl S=O stretches (1350–1150 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., C₁₅H₁₂ClN₂O₃S: calc. 347.0264) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions often arise from:
- Purity discrepancies : Use HPLC-MS to confirm >98% purity; impurities (e.g., unreacted 5-aminooxindole) can skew bioassay results .
- Assay variability : Standardize protocols (e.g., kinase inhibition assays at fixed ATP concentrations).
- Structural analogs : Compare activity of closely related derivatives (e.g., 4-fluorophenyl analogs) to isolate substituent effects .
What strategies are effective in elucidating the molecular targets of this sulfonamide derivative?
Q. Advanced Research Focus
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., VEGFR-2, PDGFRβ) to identify inhibition hotspots .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to putative targets.
- Cellular Pathway Analysis : Use Western blotting to track downstream effects (e.g., phosphorylation of ERK/AKT) .
- Computational Docking : Predict binding modes using AutoDock Vina with crystal structures of target proteins .
How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate target affinity .
- Core Modifications : Explore hybrid scaffolds (e.g., replacing oxindole with tetrahydroisoquinoline) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups while retaining H-bonding capacity .
What methodologies are recommended for assessing the compound's toxicological profile in preclinical research?
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models; monitor organ histopathology.
- ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to predict pharmacokinetics .
What are the key considerations in scaling up the synthesis of this compound for preclinical testing?
Q. Basic Research Focus
- Process Optimization : Transition from batch to continuous flow chemistry for improved heat/mass transfer during mesylation .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.
- Quality Control : Implement in-line FTIR for real-time reaction monitoring .
Notes
- Methodological Rigor : Emphasizes reproducibility via analytical validation (HPLC, NMR) and standardized bioassays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
